
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This compound is characterized by the presence of a cyclopropyl group, which is a three-membered ring structure, attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment to Ethanamine: The cyclopropyl group is then attached to an ethanamine backbone through a series of reactions, which may include nucleophilic substitution or addition reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride: A stereoisomer with similar chemical properties but different spatial arrangement.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Ethanamine: A basic structure without the cyclopropyl group.
Uniqueness
(1S)-1-(1-methylcyclopropyl)ethan-1-aminehydrochloride is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and an ethanamine backbone. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H14ClN |
|---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(1S)-1-(1-methylcyclopropyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
OBBAHKOGEPSVMA-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1(CC1)C)N.Cl |
Canonical SMILES |
CC(C1(CC1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


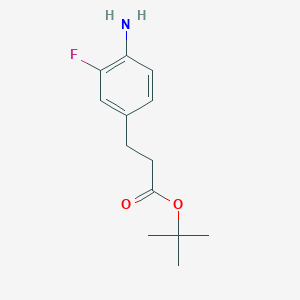

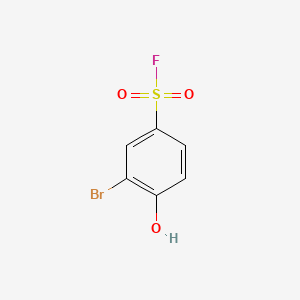
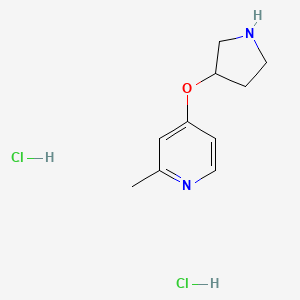


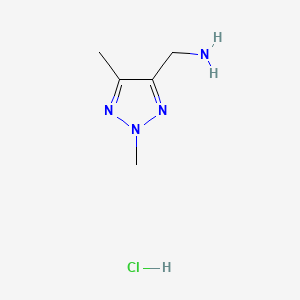
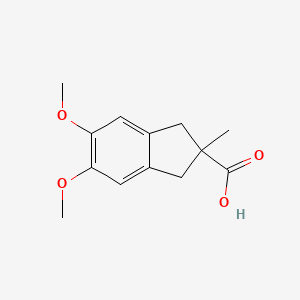
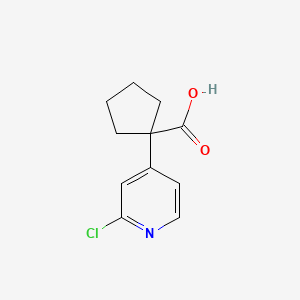

![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
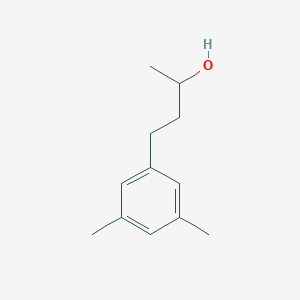
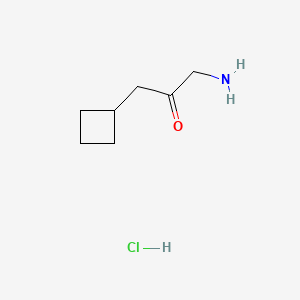
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
